molecular formula C13H15BrO2 B13089405 Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Katalognummer: B13089405
Molekulargewicht: 283.16 g/mol
InChI-Schlüssel: LTYCUWIFZFAXAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate typically involves the reaction of 4-bromophenylacetic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetate group can undergo hydrolysis to release active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the cyclobutyl ring.

    Methyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is unique due to the presence of the bromophenyl group attached to a cyclobutyl ring, which imparts distinct chemical and physical properties. The bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C13H15BrO2

Molekulargewicht

283.16 g/mol

IUPAC-Name

methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15BrO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3

InChI-Schlüssel

LTYCUWIFZFAXAU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CC(C1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.